molecular formula C24H26N6O4S B2608535 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 1208731-99-0

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2608535
CAS No.: 1208731-99-0
M. Wt: 494.57
InChI Key: GKCCBDGUJYSNJT-UHFFFAOYSA-N
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Description

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring and subsequent sulfonylation. The final step involves the formation of the pyrimidine-dione structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring and pyrimidine-dione structure may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features, including the benzimidazole, piperazine, sulfonyl, and pyrimidine-dione moieties. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

1208731-99-0

Molecular Formula

C24H26N6O4S

Molecular Weight

494.57

IUPAC Name

5-[4-(1-benzylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C24H26N6O4S/c1-26-17-21(22(31)27(2)24(26)32)35(33,34)29-14-12-28(13-15-29)23-25-19-10-6-7-11-20(19)30(23)16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3

InChI Key

GKCCBDGUJYSNJT-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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